molecular formula C6H13Br2N B1377919 4-Bromocyclohexanamine hydrobromide CAS No. 1087767-30-3

4-Bromocyclohexanamine hydrobromide

Cat. No. B1377919
M. Wt: 258.98 g/mol
InChI Key: HLWNSZQANCHSJJ-UHFFFAOYSA-N
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Description

4-Bromocyclohexanamine hydrobromide is a chemical compound used in various scientific research applications. It has a molecular formula of C6H13Br2N and a molecular weight of 258.99 .


Molecular Structure Analysis

The molecular structure of 4-Bromocyclohexanamine hydrobromide can be analyzed using techniques like X-ray absorption near-edge structure (XANES) spectroscopy . This technique can evaluate the crystals of active pharmaceutical ingredients .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromocyclohexanamine hydrobromide include its molecular formula C6H13Br2N and molecular weight 258.99 . More detailed properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Synthetic Applications and Chemical Properties

Brominated cyclohexane compounds, similar to "4-Bromocyclohexanamine hydrobromide," play a crucial role in organic synthesis, serving as intermediates in the preparation of complex molecules. For example, Alexeev et al. (2019) developed a synthetic pathway to bridged isothioureas via cyclization of cyclohex-3-en-1-ylthiourea by the action of bromine, highlighting the utility of bromine in inducing cyclization reactions Alexeev et al., 2019. Similarly, Brücher and Hartung (2011) discussed the vanadium(V)-catalyzed oxidative bromination of alkenols in alkyl carbonates, demonstrating the versatility of bromination reactions in synthesizing functionalized molecules Brücher & Hartung, 2011.

Chemical Reactions and Mechanisms

Chen and Oestreich (2019) reported on the transfer hydrobromination of C-C triple bonds, a process relevant for the synthesis of vinyl bromides from alkynes, showcasing the broad reactivity of bromine-containing compounds Chen & Oestreich, 2019. This reactivity is further exemplified in the study by Shirinian et al. (2012), where regio- and chemoselective bromination of cyclopentenones was achieved, underlining the strategic use of bromine for regioselective modifications Shirinian et al., 2012.

properties

IUPAC Name

4-bromocyclohexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWNSZQANCHSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromocyclohexanamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.